molecular formula C8H10BrN3O2 B13268637 3-(3-Amino-5-bromo-4-oxo-1,4-dihydropyridin-1-YL)propanamide

3-(3-Amino-5-bromo-4-oxo-1,4-dihydropyridin-1-YL)propanamide

Cat. No.: B13268637
M. Wt: 260.09 g/mol
InChI Key: KCMGXFBNZVVVEP-UHFFFAOYSA-N
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Description

3-(3-Amino-5-bromo-4-oxo-1,4-dihydropyridin-1-YL)propanamide: , also known by its chemical formula C₈H₁₀BrN₃O₂ , belongs to the class of pyrazoline derivatives. Pyrazolines are heterocyclic compounds with a nitrogen-based hetero-aromatic ring structure, which has attracted interest due to their biological and pharmacological activities .

Preparation Methods

Industrial Production:: As of now, there is no established industrial-scale production method for this specific compound. Research and development in this area may yield more efficient synthetic routes in the future.

Chemical Reactions Analysis

Reactivity::

    Oxidation: Pyrazolines can undergo oxidation reactions, leading to the formation of various functional groups.

    Reduction: Reduction of the pyrazoline ring can yield dihydropyrazoles.

    Substitution: Substituents on the pyrazoline ring can be modified via substitution reactions.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Various nucleophiles (e.g., amines, alkoxides) under appropriate conditions.

Major Products:: The major products depend on the specific reaction conditions and substituents present. For example, oxidation could lead to the formation of pyrazole-4-carboxylic acid derivatives.

Scientific Research Applications

Chemistry::

    Building Blocks: Pyrazolines serve as versatile building blocks for the synthesis of more complex molecules.

    Bioactive Compounds: Researchers explore pyrazoline derivatives for potential drug candidates.

Biology and Medicine::

    Antioxidant Properties: Some pyrazolines exhibit antioxidant activity, protecting cells from oxidative stress.

    Enzyme Inhibition: Pyrazolines may inhibit enzymes like acetylcholinesterase (AchE), relevant in neurological disorders.

Industry::

    Pharmaceuticals: Pyrazoline-based compounds may find applications in drug development.

    Agrochemicals: Pyrazolines could be used as agrochemicals or crop protection agents.

Mechanism of Action

The exact mechanism of action for this compound remains to be elucidated. its effects likely involve interactions with specific molecular targets or pathways, possibly related to its antioxidant or enzyme-inhibitory properties.

Comparison with Similar Compounds

While direct comparisons are challenging due to limited information on this specific compound, it shares structural features with other pyrazolines. Further research could highlight its uniqueness and distinct properties.

Properties

Molecular Formula

C8H10BrN3O2

Molecular Weight

260.09 g/mol

IUPAC Name

3-(3-amino-5-bromo-4-oxopyridin-1-yl)propanamide

InChI

InChI=1S/C8H10BrN3O2/c9-5-3-12(2-1-7(11)13)4-6(10)8(5)14/h3-4H,1-2,10H2,(H2,11,13)

InChI Key

KCMGXFBNZVVVEP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)C(=CN1CCC(=O)N)Br)N

Origin of Product

United States

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